Spectroscopic Elucidation of 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic Acid: A Comprehensive 1H and 13C NMR Guide
Spectroscopic Elucidation of 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic Acid: A Comprehensive 1H and 13C NMR Guide
Executive Summary
The structural verification of functionalized fluorinated aromatics is a critical quality control step in drug development and medicinal chemistry. 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid (C₁₂H₁₄FNO₄) is a highly versatile building block, featuring a carboxylic acid for amide coupling, a fluorine atom for metabolic stability, and a Boc-protected amine for orthogonal synthetic strategies.
This whitepaper provides an authoritative, deep-dive analysis into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. By examining the electronic interplay between the strongly electronegative fluorine atom, the resonance-stabilized carbamate, and the electron-withdrawing carboxylic acid, we establish a self-validating framework for spectral interpretation.
Structural Dynamics & Electronic Effects
Understanding the NMR spectrum of this molecule requires analyzing the competing inductive (-I) and mesomeric (+M) effects of its substituents[1]:
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The Fluorine Atom (C4): Fluorine exerts a strong -I effect, deshielding nearby protons, but also a +M effect that can shield ortho and para positions. More importantly, the ¹⁹F nucleus (spin = ½, 100% natural abundance) acts as a built-in magnetic probe, splitting both ¹H and ¹³C signals through Fermi contact interactions[2].
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The Boc-Protected Amine (C3): In a free 3-amino-4-fluorobenzoic acid, the -NH₂ group strongly donates electron density into the ring, shielding the ortho protons[3]. However, the Boc group creates competitive resonance; the nitrogen lone pair delocalizes into the carbamate carbonyl. This diminishes the electron density donated to the aromatic ring, causing a distinct downfield shift for the adjacent H2 proton.
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The Carboxylic Acid (C1): The -COOH group is strongly electron-withdrawing (-I, -M), universally deshielding its ortho protons (H2 and H6).
Standardized Acquisition Protocols
To ensure a self-validating system, the experimental protocol must be rigorously controlled. The presence of both a carboxylic acid and a carbamate NH dictates the use of a highly polar, aprotic solvent. DMSO-d₆ is selected over CDCl₃ because it disrupts intermolecular hydrogen bonding, preventing extreme signal broadening and ensuring complete solubilization[4].
Crucially, ¹⁹F decoupling must NOT be applied during ¹³C acquisition. The resulting C-F coupling constants ( nJCF ) serve as an internal ruler to validate the carbon assignments.
Fig 1: Step-by-step NMR acquisition workflow for fluorinated aromatic compounds.
Step-by-Step Methodology:
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Solvation: Dissolve 15.0 ± 0.5 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS. Sonicate until optically clear.
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Optimization: Insert into a 400 MHz spectrometer. Tune and match the probe for ¹H (400.13 MHz) and ¹³C (100.61 MHz). Perform automated gradient shimming on the ²H lock signal.
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Proton Acquisition: Execute a standard 1D proton pulse sequence (zg30). Parameters: 16 scans, 2s relaxation delay, 15 ppm spectral width.
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Carbon Acquisition: Execute a proton-decoupled ¹³C pulse sequence (zgpg30 with WALTZ-16 decoupling). Parameters: 1024 scans, 2s relaxation delay.
¹H NMR Spectral Elucidation
The ¹H NMR spectrum in DMSO-d₆ presents a masterclass in spin-spin coupling. Because the ¹⁹F nucleus is NMR-active, the aromatic protons exhibit both homonuclear ( JHH ) and heteronuclear ( JHF ) splitting.
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H2 (δ ~8.15 ppm): Situated between the strongly deshielding -COOH and the Boc-NH group. It appears as a doublet of doublets due to meta-coupling with H6 ( 4JHH ≈ 2.0 Hz) and meta-coupling with Fluorine ( 4JHF ≈ 2.0 Hz).
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H6 (δ ~7.72 ppm): Ortho to the carboxylic acid, it is highly deshielded. It appears as a doublet of doublet of doublets (ddd) due to ortho-coupling with H5 ( 3JHH ≈ 8.5 Hz), meta-coupling with Fluorine ( 4JHF ≈ 4.5 Hz), and meta-coupling with H2.
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H5 (δ ~7.38 ppm): Ortho to the fluorine atom. It appears as an apparent triplet or a distinct doublet of doublets, driven by the large ortho-fluorine coupling ( 3JHF ≈ 10.0 Hz) and the ortho-proton coupling ( 3JHH ≈ 8.5 Hz).
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -COOH | 12.80 - 13.20 | br s | - | 1H | Carboxylic acid OH |
| -NH | 9.50 - 9.80 | br s | - | 1H | Carbamate (Boc) NH |
| C2-H | 8.10 - 8.25 | dd | 4JHF ≈ 2.0, 4JHH ≈ 2.0 | 1H | Ar-H (ortho to NHBoc) |
| C6-H | 7.65 - 7.80 | ddd | 3JHH ≈ 8.5, 4JHF ≈ 4.5 | 1H | Ar-H (ortho to COOH) |
| C5-H | 7.30 - 7.45 | dd | 3JHF ≈ 10.0, 3JHH ≈ 8.5 | 1H | Ar-H (ortho to F) |
| t-Butyl | 1.45 - 1.50 | s | - | 9H | Boc -CH₃ groups |
¹³C{¹H} NMR Spectral Elucidation & ¹⁹F Coupling
The ¹³C spectrum is the definitive proof of structure for this molecule. Because we utilize proton decoupling (zgpg30) but not fluorine decoupling, every carbon atom within a 4-bond radius of the fluorine atom will be split into a doublet[5].
The magnitude of the Carbon-Fluorine coupling constant ( JCF ) is inversely proportional to the distance from the fluorine atom, creating a self-validating distance map of the molecule.
Fig 2: 19F-13C spin-spin coupling network demonstrating Fermi contact interactions.
Mechanistic Causality of JCF Splitting
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Ipso Carbon (C4, ~155.5 ppm): The direct C-F bond possesses high s-character, facilitating massive orbital overlap. This results in a massive 1JCF coupling of ~250 Hz. If this ~250 Hz doublet is missing, the molecule is not a fluorinated aromatic.
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Ortho Carbons (C3, C5): C5 (~116.2 ppm) exhibits a standard ortho coupling ( 2JCF ≈ 21 Hz). Interestingly, C3 (~127.5 ppm) exhibits a suppressed ortho coupling ( 2JCF ≈ 12 Hz). This discrepancy is caused by the electronegative nitrogen atom of the Boc-amine attached to C3, which pulls electron density away from the C-C bond pathway, reducing the efficiency of the Fermi contact transmission.
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Meta & Para Carbons (C2, C6, C1): As the bond distance increases, the coupling attenuates predictably to 3-6 Hz.
Table 2: ¹³C{¹H} NMR Assignments (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | JCF (Hz) | Assignment |
| C7 | 166.5 | d | ~ 3.0 | COOH Carbonyl |
| C4 | 155.5 | d | ~ 250.0 | Aromatic C-F (Ipso) |
| C8 | 152.8 | s | - | Boc Carbonyl |
| C3 | 127.5 | d | ~ 12.0 | Aromatic C-NHBoc (Ortho to F) |
| C1 | 126.8 | d | ~ 3.0 | Aromatic C-COOH (Para to F) |
| C6 | 126.2 | d | ~ 4.5 | Aromatic C-H (Meta to F) |
| C2 | 124.5 | d | ~ 5.0 | Aromatic C-H (Meta to F) |
| C5 | 116.2 | d | ~ 21.0 | Aromatic C-H (Ortho to F) |
| C9 | 79.8 | s | - | Boc Quaternary C |
| C10 | 28.1 | s | - | Boc Methyls (x3) |
Note: The Boc carbonyl (C8) and t-butyl carbons (C9, C10) appear as sharp singlets because they are 5 to 7 bonds away from the fluorine atom, placing them well outside the effective range of the Fermi contact interaction.
References
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3-Fluorobenzoic Acid | C7H5FO2 | CID 9968, PubChem, National Center for Biotechnology Information, [Link]
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4-Fluorobenzoic Acid | C7H5FO2 | CID 9973, PubChem, National Center for Biotechnology Information, [Link]
Sources
- 1. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurjchem.com [eurjchem.com]
